3-(2,3-Dimethylphenyl)azetidine
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Overview
Description
3-(2,3-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dimethylphenylamine with suitable alkylating agents can lead to the formation of the azetidine ring . Another method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the azetidine ring .
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dimethylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-(2,3-Dimethylphenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily driven by its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles that are less strained and more stable compared to azetidines.
Uniqueness of 3-(2,3-Dimethylphenyl)azetidine: this compound is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This balance allows for unique reactivity patterns that are not observed in either aziridines or pyrrolidines .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-4-3-5-11(9(8)2)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI Key |
BVUJPGHRCCCLLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CNC2)C |
Origin of Product |
United States |
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